molecular formula C8H5F5O B3033799 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 119558-79-1

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B3033799
CAS RN: 119558-79-1
M. Wt: 212.12 g/mol
InChI Key: MAIFXPGOZIQUGV-UHFFFAOYSA-N
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Description

“1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” is an aryl trifluoromethyl ether . It is also known as α,α,α-Trifluoroanisole or Phenyl trifluoromethyl ether .


Synthesis Analysis

This compound can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular formula of “1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” is C6H5OCF3 . The structure of this compound in the gas phase has been studied by electron diffraction and spectroscopy supplemented with ab initio calculations .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” are as follows: It is a liquid with a vapor pressure of 41.3 mmHg at 25 °C. The refractive index n20/D is 1.406 (lit.). The boiling point is 102 °C (lit.), and the density is 1.226 g/mL at 25 °C (lit.) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene, focusing on six unique fields:

Pharmaceuticals

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is a valuable compound in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug molecules, which can improve their bioavailability and efficacy. This compound is often used as a building block in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents .

Agrochemicals

In agrochemical research, 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is utilized to develop new pesticides and herbicides. The trifluoromethyl group contributes to the increased potency and environmental stability of these compounds. This makes them more effective in protecting crops from pests and diseases while reducing the frequency of application .

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The presence of fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These materials are used in various applications, including non-stick coatings, protective films, and high-performance plastics .

Organic Synthesis

1-(Difluoromethoxy)-3-(trifluoromethyl)benzene is a crucial intermediate in organic synthesis. It is used in various reactions to introduce the trifluoromethyl group into complex molecules. This is particularly important in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science .

Catalysis

In catalysis research, this compound is explored for its potential to act as a ligand or a catalyst in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and selectivity of catalytic processes. This has implications for the development of more efficient and selective catalysts in industrial applications .

Environmental Science

Research in environmental science has shown that fluorinated compounds like 1-(Difluoromethoxy)-3-(trifluoromethyl)benzene can be used to study the behavior and fate of persistent organic pollutants. These studies help in understanding the environmental impact of fluorinated compounds and developing strategies for their remediation .

Safety and Hazards

The compound is classified with the following hazard statements: H225 - Highly flammable liquid and vapor, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that “1-(Difluoromethoxy)-3-(trifluoromethyl)benzene” and similar compounds could have significant applications in these fields in the future.

properties

IUPAC Name

1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFXPGOZIQUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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